molecular formula C18H16N6O4 B2846226 2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396767-25-1

2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2846226
CAS RN: 1396767-25-1
M. Wt: 380.364
InChI Key: PRQZHHGAQKQXHM-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound with the formula C2H2N3H . The molecule also contains a 2,3-dihydrobenzo[b][1,4]dioxine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification with an overall yield of 35% . The choice of solvent and reaction temperature was found to be crucial for minimizing side reactions and simplifying the synthetic and isolation process .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, was reported . The compound crystallizes in the triclinic space group P1¯ with unit cell parameters a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been analyzed . For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride involved several steps including alkylation, azidation, Curtius rearrangement, and hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the crystal structure of a related compound was determined, providing information about its solid-state properties .

Future Directions

The future directions in the research of similar compounds involve further chemical modifications and scaffold hopping to identify more potent inhibitors of PARP1 . Additionally, the synthesis process could be optimized for large-scale preparation .

properties

IUPAC Name

2-[4-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O4/c1-10-15(28-14-5-3-2-4-13(14)27-10)18(26)20-11-6-8-12(9-7-11)24-22-17(16(19)25)21-23-24/h2-10,15H,1H3,(H2,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZHHGAQKQXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

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